![molecular formula C19H20N4O4 B5590915 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide" involves multi-step reactions, typically starting from base compounds and undergoing various chemical transformations. For instance, Liu et al. (2008) synthesized a related compound using bromine as a cyclic reagent, achieving an isolated yield of 66% (Liu et al., 2008). Another example is the work by Abbasi et al. (2020), where the synthesis of bi-heterocyclic propanamides was accomplished through S-substitution (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray diffraction. For example, the study by Liu et al. (2008) provided detailed crystallographic data for their synthesized compound (Liu et al., 2008).
Chemical Reactions and Properties
These compounds may undergo various chemical reactions based on their functional groups. The study by Abbasi et al. (2020) mentioned the use of electrophiles and bases in the synthesis process, indicating a range of possible chemical reactions (Abbasi et al., 2020).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure can be determined using standard analytical techniques. Liu et al. (2008) provided physical data like monoclinic crystal structure, density, and refractive index for their compound (Liu et al., 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are intrinsic to these compounds. The presence of oxadiazole and propanamide groups suggests potential for a range of chemical behaviors, as seen in the studies by Liu et al. (2008) and Abbasi et al. (2020) (Liu et al., 2008); (Abbasi et al., 2020).
Scientific Research Applications
Synthesis and Biological Activities
Herbicidal Activity : A compound with structural similarity, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, demonstrated effective herbicidal activity. This highlights the potential application of similar oxadiazole derivatives in agriculture for weed control (Liu et al., 2008).
Antidepressant Properties : Another related compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, was identified as a potential antidepressant with reduced side effects, indicating the therapeutic potential of such compounds in treating depression (D. M. Bailey et al., 1985).
Acetyl- and Butyrylcholinesterase Inhibition : 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their utility in treating conditions like dementias and myasthenia gravis (Václav Pflégr et al., 2022).
Antimicrobial and Anti-Proliferative Activities : N-Mannich bases of 1,3,4-oxadiazole showed promising antimicrobial activities against various pathogens and displayed anti-proliferative activity against several cancer cell lines, emphasizing their potential in developing new antimicrobial and anticancer agents (L. H. Al-Wahaibi et al., 2021).
Material Science Applications
- Photophysical Study : An ionic liquid crystal bearing an oxadiazole moiety was studied for its photophysical properties. The research revealed significant changes in quantum yields correlated with environmental changes, suggesting applications in optoelectronic devices and sensors (J. Pedro et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-15-6-5-14(10-16(15)26-2)19-22-18(27-23-19)8-7-17(24)21-12-13-4-3-9-20-11-13/h3-6,9-11H,7-8,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURTENKETZANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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